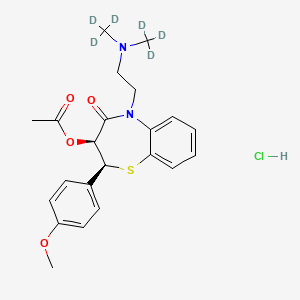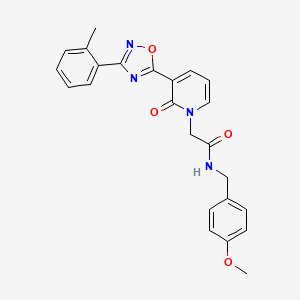
N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles has been a topic of interest for many research groups . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present in the molecule . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on their structure and the substituents they carry . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-oxadiazole structure have been synthesized and tested against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Colo-2-5 (colon), and A2780 (ovarian) using etoposide as a positive control . Some of these compounds have demonstrated potent anticancer activity .
Anti-HIV Activity
1,3-Oxazole derivatives, which are structurally similar to 1,2,4-oxadiazoles, have been used in medicinal chemistry as anti-HIV agents .
Antifungal Activity
1,3-Oxazole derivatives have also been used as antifungal agents . It’s possible that 1,2,4-oxadiazole derivatives could have similar properties.
Insecticidal Activity
1,3-Oxazole derivatives have been used as insecticides . Given the structural similarities, 1,2,4-oxadiazole derivatives might also be effective in this application.
Anti-tubercular Agents
1,3-Oxazole derivatives have been used as anti-tubercular agents . This suggests a potential application for 1,2,4-oxadiazole derivatives.
Analgesic Properties
Derivatives of 1,2,4-oxadiazoles have been characterized by a wide spectrum of biological properties including analgesic properties . For example, the analgesic drug Proxazole contains the 1,2,4-oxadiazole unit in its molecular structure .
Antibacterial Activity
Many oxadiazole derivatives exhibit antibacterial properties . This could be another potential application for “N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide”.
Plant Protection Agents
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . This suggests that “N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” could potentially be used in agriculture for plant protection.
Mechanism of Action
Target of Action
The compound “N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” is a derivative of 1,2,4-oxadiazole . 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects . The primary targets of this compound are likely bacterial organisms, specifically Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), against which it has shown strong antibacterial effects .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets by disrupting essential biological processes . This disruption can lead to the inhibition of growth and proliferation of the target organisms .
Biochemical Pathways
Given its antibacterial activity, it is likely that it interferes with pathways essential for bacterial survival and proliferation .
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives, in general, show better hydrolytic and metabolic stability , which could potentially enhance their bioavailability.
Result of Action
The compound exhibits strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This results in the inhibition of these bacteria, thereby preventing the diseases they cause.
Safety and Hazards
properties
IUPAC Name |
N-[3-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14(26)23-17-9-5-8-16(10-17)21(27)25-11-18(15-6-3-2-4-7-15)19(12-25)20-22-13-28-24-20/h2-10,13,18-19H,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQVCSFWQXTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)


![N-[1-(2,6-Dimethylpyrimidin-4-YL)piperidin-4-YL]-2-fluoropyridine-4-carboxamide](/img/structure/B2802945.png)


![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)





![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2802962.png)
